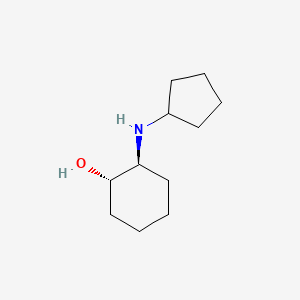

(1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol

CAS No.: 1867063-20-4

Cat. No.: VC3108288

Molecular Formula: C11H21NO

Molecular Weight: 183.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1867063-20-4 |

|---|---|

| Molecular Formula | C11H21NO |

| Molecular Weight | 183.29 g/mol |

| IUPAC Name | (1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol |

| Standard InChI | InChI=1S/C11H21NO/c13-11-8-4-3-7-10(11)12-9-5-1-2-6-9/h9-13H,1-8H2/t10-,11-/m0/s1 |

| Standard InChI Key | BKYQSCITTDCQJK-QWRGUYRKSA-N |

| Isomeric SMILES | C1CC[C@@H]([C@H](C1)NC2CCCC2)O |

| SMILES | C1CCC(C1)NC2CCCCC2O |

| Canonical SMILES | C1CCC(C1)NC2CCCCC2O |

Introduction

(1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol is a compound of interest in organic chemistry, particularly due to its unique stereochemical properties and potential applications in research. This compound is characterized by its molecular formula, C11H21NO, and a molecular weight of 183.29 g/mol .

Synthesis and Chemical Reactivity

The synthesis of (1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol typically involves multi-step organic synthesis techniques. While specific synthesis routes are not detailed in the available literature, compounds with similar structures often require careful control of reaction conditions to achieve the desired stereochemistry.

The chemical reactivity of this compound is influenced by the presence of both hydroxyl (-OH) and amino (-NH) groups, which can participate in various organic reactions such as alkylation, acylation, and condensation reactions.

Related Compounds and Structural Similarities

Compounds structurally similar to (1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol include:

| Compound Name | Structure Type | Similarity Level |

|---|---|---|

| (1R,2R)-2-(methylamino)cyclohexanol | Aminocyclohexanol | High |

| (1S,2S)-2-(methylamino)cyclohexanol | Aminocyclohexanol | High |

| 2-(Cyclohexylamino)cyclohexan-1-ol | Aminocycloalcohol | Moderate |

| 1-[(Cyclohexylamino)methyl]cyclobutan-1-ol | Aminocyclobutanol | Moderate |

These compounds share similar structural features but may exhibit different biological activities due to variations in their stereochemistry and substituent groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume